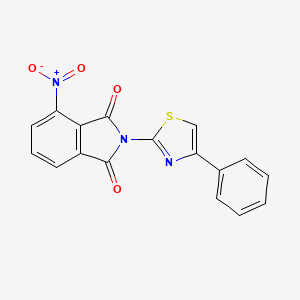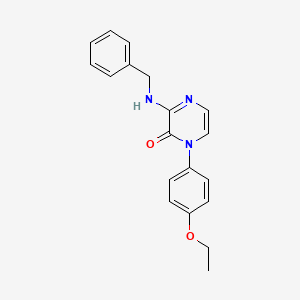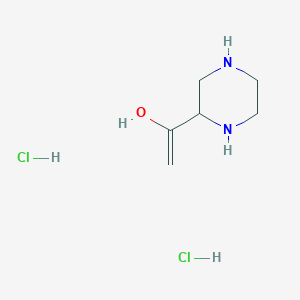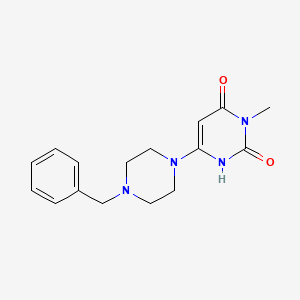
4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances . Isoindoline-1,3-dione derivatives have been proven to be the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterases inhibitors used in Alzheimer’s disease .
Synthesis Analysis
The synthesis of “this compound” involves structural modification and molecular docking-based screening approaches on thiazole-based isoindolinediones . The best fit compounds were synthesized and evaluated for their antiproliferative activities .
Molecular Structure Analysis
The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .
Scientific Research Applications
1. Efficacy and Safety in Psychotic and Mood Disorders
4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione is structurally similar to Lurasidone, a novel benzisothiazole antipsychotic drug, which exhibits distinctive pharmacodynamics. It is effective and well-tolerated for short-term treatment of schizophrenia and acute bipolar depression. Its safety profile is notable for a low risk of weight gain, metabolic or cardiac abnormalities, though it may have a higher risk of akathisia than other modern antipsychotics. Research emphasizes the need for long-term testing in schizophrenia and bipolar disorder and testing against alternative treatments (Pompili et al., 2018).
2. Atmospheric Occurrence of Nitrophenols
This compound shares structural similarities with nitrophenols. Research on atmospheric nitrophenols, including their occurrence, sources, and atmospheric reactions, can provide insights into environmental and safety considerations related to compounds like this compound. Nitrophenols are formed through various pathways, including direct emissions from combustion processes and secondary formation in the atmosphere. The balance between gas and liquid-phase processes in their formation and the sinks of nitrophenols are complex and require further research (Harrison et al., 2005).
3. Applications of Hydantoin Derivatives
The hydantoin ring structure, present in this compound, is a significant scaffold in medicinal chemistry. Hydantoin and its derivatives exhibit a wide range of biological and pharmacological activities, making them crucial in therapeutic and agrochemical applications. They also play a key role in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction is prominently discussed for the synthesis of hydantoin, highlighting the importance of this structural moiety in drug discovery (Shaikh et al., 2023).
Mechanism of Action
Target of Action
The primary target of 4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the human nervous system, particularly in the regulation of movement and reward.
Mode of Action
This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the activity of the receptor, potentially influencing neurological processes such as motor control, reward, and cognition.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it influences dopaminergic signaling pathways . These pathways play a key role in a variety of neurological processes, including motor control, reward, and cognition.
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have good affinities and some pharmacokinetic parameters .
Result of Action
In silico analysis suggests that isoindoline derivatives may have potential as ligands of the dopamine receptor d2 . In vivo evaluation of a similar compound showed reversion of Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Properties
IUPAC Name |
4-nitro-2-(4-phenyl-1,3-thiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O4S/c21-15-11-7-4-8-13(20(23)24)14(11)16(22)19(15)17-18-12(9-25-17)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEVTFUQWJDQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Fluorophenyl)-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2534446.png)



![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)

![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)



![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2534464.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2534467.png)

